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molecular formula C7H5ClFNS B363595 2-Chloro-6-fluorobenzene-1-carbothioamide CAS No. 769-05-1

2-Chloro-6-fluorobenzene-1-carbothioamide

Cat. No. B363595
M. Wt: 189.64g/mol
InChI Key: NASRTWJCHNSTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265424B1

Procedure details

2-Chloro-6-fluorobenzonitrile (1230 g, 7.91 mol) was weighed into a 22 L jacketed glass reactor (without bottom drain), along with Et3N (1.5 L, 10.76 mol) and pyridine (2.4 L, 29.67 mol) and the stirring solution was cooled to −18° C. under a blanket of N2. The reactor N2 purge mineral oil bubbler was vented to a carboy containing 16 L of 12% bleach solution. Hydrogen sulfide gas (407 g, 11.94 mol) was introduced below the surface of the cold reactor solution over a period of 5.5 hrs. During this time the reactor temperature rose from −18 to −4° C. The solution was stirred overnight at −7° C. (16 hrs), sampled by GC to ensure complete conversion of 2,6-CFBN, then quenched by vacuum transfer of the reactor solution into a second 22 L flask containing 14 L of cold water stirring at 300 RPM (Note: Quenching into a well-stirred tank of cold water produces small white particles of easily filtered product). After the vacuum transfer was completed, another 2 L of cold water was added to the stirring slurry. The light yellow slurry of white solid was drained from the quench tank into bottles, and the solid product was collected by filtration through a course glass buchner funnel, followed by washing of the solid product with an excess of de ionized water. The white solid was air suction dried for 3 h, air dried in a glass pan overnight, then dried in a vacuum oven at 50° C. at 0.3 mm Hg for 8 hrs to give 1004 g (67%) of dry 2-chloro-6-fluorobenzenecarbothioamide, m.p. 153-157° C.
Quantity
1230 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
2.4 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
407 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4]#[N:5].CCN(CC)CC.N1C=CC=CC=1.N#N.[SH2:26]>O>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4](=[S:26])[NH2:5]

Inputs

Step One
Name
Quantity
1230 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CC=C1)F
Step Two
Name
Quantity
1.5 L
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2.4 L
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
407 g
Type
reactant
Smiles
S
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-7 °C
Stirring
Type
CUSTOM
Details
The solution was stirred overnight at −7° C. (16 hrs)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor N2 purge mineral oil bubbler
ADDITION
Type
ADDITION
Details
containing 16 L of 12% bleach solution
CUSTOM
Type
CUSTOM
Details
rose from −18 to −4° C
ALIQUOT
Type
ALIQUOT
Details
sampled by GC
CUSTOM
Type
CUSTOM
Details
then quenched by vacuum transfer of the reactor solution into a second 22 L flask
ADDITION
Type
ADDITION
Details
containing 14 L of cold water stirring at 300 RPM (
CUSTOM
Type
CUSTOM
Details
Quenching into a well-stirred tank of cold water
CUSTOM
Type
CUSTOM
Details
produces small white particles of easily filtered product)
FILTRATION
Type
FILTRATION
Details
the solid product was collected by filtration through a course glass buchner funnel
WASH
Type
WASH
Details
by washing of the solid product with an excess of de
CUSTOM
Type
CUSTOM
Details
dried for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
air dried in a glass pan overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C. at 0.3 mm Hg for 8 hrs
Duration
8 h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)F)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 1004 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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